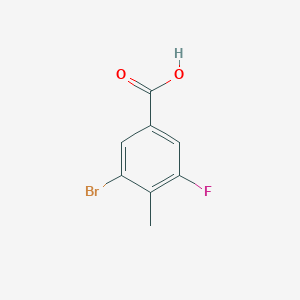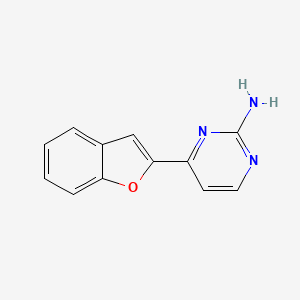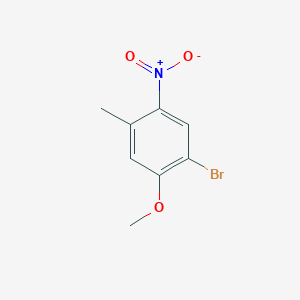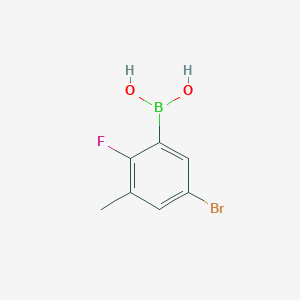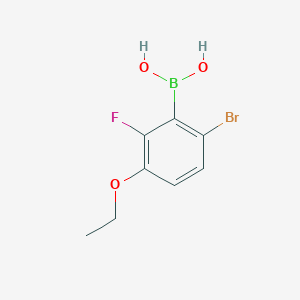
(6-溴-3-乙氧基-2-氟苯基)硼酸
描述
6-Bromo-3-ethoxy-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H9BBrFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, ethoxy, and fluorine groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
科学研究应用
6-Bromo-3-ethoxy-2-fluorophenylboronic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the development of boron-containing drugs.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
Target of Action
Boronic acids, such as “(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid”, are often used in organic synthesis and medicinal chemistry. They are frequently employed in the Suzuki-Miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. The primary targets of this reaction are organic groups that can undergo oxidative addition with palladium .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Action Environment
The action of “(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid” can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The reaction can also be affected by the solvent used, the temperature, and the presence of other substances .
生化分析
Biochemical Properties
(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid with palladium catalysts and halogenated organic compounds, leading to the formation of biaryl compounds. The compound’s boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step of the reaction . Additionally, (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid can interact with various enzymes and proteins that are involved in boron metabolism and transport within biological systems.
Molecular Mechanism
The molecular mechanism of action of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid involves its interaction with palladium catalysts during the Suzuki-Miyaura coupling reaction. The boronic acid group of the compound forms a complex with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of carbon-carbon bonds . Additionally, (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid may inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity and influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid are important considerations. The compound is generally stable under standard storage conditions, but its stability may be influenced by factors such as temperature, pH, and exposure to light . Over time, (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid may undergo degradation, leading to changes in its biochemical activity. Long-term studies are needed to assess the temporal effects of this compound on cellular function in both in vitro and in vivo settings.
Metabolic Pathways
(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is involved in metabolic pathways related to boron metabolism. The compound may interact with enzymes and cofactors that facilitate its conversion to other boron-containing metabolites These interactions can influence metabolic flux and the levels of various metabolites within biological systems
Transport and Distribution
The transport and distribution of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The activity and function of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid can be influenced by its localization within the cell, highlighting the importance of understanding its subcellular distribution.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethoxy-2-fluorophenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-3-ethoxy-2-fluorophenylboronic acid can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .
化学反应分析
Types of Reactions
6-Bromo-3-ethoxy-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-Bromo-3-ethoxy-2-fluorophenol.
Reduction: Formation of 6-Bromo-3-ethoxy-2-fluorobenzene.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-Bromo-3-ethoxy-6-fluorophenylboronic acid
- 4-Bromo-3-ethoxy-2-fluorophenylboronic acid
- 6-Bromo-2-ethoxy-3-fluorophenylboronic acid
Uniqueness
6-Bromo-3-ethoxy-2-fluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in synthetic chemistry and materials science .
属性
IUPAC Name |
(6-bromo-3-ethoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQUSXPZGIAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659408 | |
| Record name | (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-14-6 | |
| Record name | (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


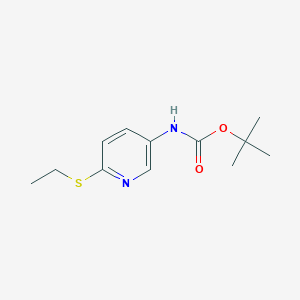
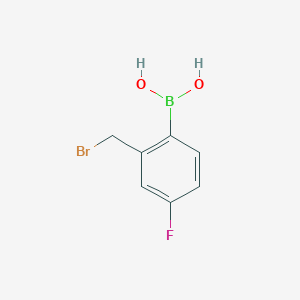


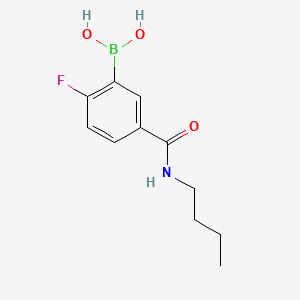
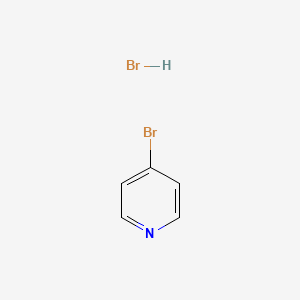
![(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B1521885.png)
![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)
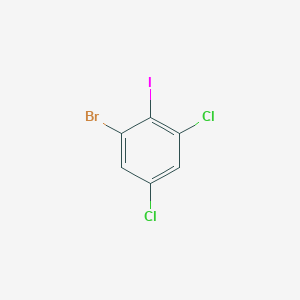
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1521888.png)
